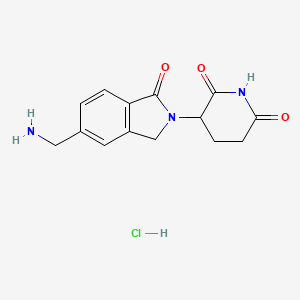

Lenalidomide-5-aminomethyl hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3.ClH/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19;/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILEMYXOZKSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158264-69-7 | |

| Record name | 3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lenalidomide and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenalidomide is an immunomodulatory drug (IMiD) with significant clinical efficacy in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is multifaceted, primarily revolving around its ability to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the molecular mechanisms of lenalidomide, with a specific focus on its core actions, downstream signaling consequences, and the methodologies used to elucidate these pathways. Furthermore, this guide addresses the specific derivative, lenalidomide-5-aminomethyl hydrochloride, and its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Lenalidomide and this compound

Lenalidomide is a synthetic analog of thalidomide with enhanced immunomodulatory, anti-angiogenic, and anti-neoplastic properties, but with a different toxicity profile.[1] It is a cornerstone in the treatment of multiple myeloma, often used in combination with other agents.[2][3]

The subject of this guide, This compound , is a functionalized derivative of lenalidomide.[4] The addition of a 5-aminomethyl group provides a reactive handle for chemical conjugation, making it a key building block in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[4] In this context, the lenalidomide moiety of the PROTAC serves as the E3 ligase ligand, binding to CRBN to hijack the cell's protein degradation machinery.[5] The fundamental mechanism of action of the lenalidomide core within these constructs remains the same as the parent drug, which is the focus of this guide.

Core Mechanism of Action: Molecular Glue Activity

The primary mechanism of action of lenalidomide is to function as a "molecular glue."[7] It binds to the CRBN protein, a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[8][9] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recognition and binding of "neosubstrates" that are not normally targeted by this E3 ligase.[8][10]

The primary neosubstrates of the lenalidomide-bound CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11][12] Upon recruitment to the complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[8][11] This targeted degradation of IKZF1 and IKZF3 is the central event that triggers the downstream anti-myeloma and immunomodulatory effects of lenalidomide.[10][12]

Signaling Pathway of Lenalidomide Action

Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, which in turn affects downstream pathways.

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has two major consequences: direct anti-tumor effects and immunomodulatory activity.

Anti-Myeloma Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that support cell survival and proliferation.[9][11] They are known to be upstream activators of Interferon Regulatory Factor 4 (IRF4), which in turn promotes the expression of the oncogene c-MYC.[13] The degradation of IKZF1 and IKZF3 leads to a subsequent decrease in IRF4 and c-MYC levels, which induces cell cycle arrest and apoptosis in myeloma cells.[10][13]

Immunomodulatory Effects

In T lymphocytes, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[10][12] The degradation of these repressors by lenalidomide leads to increased production and secretion of IL-2.[10] IL-2 is a potent cytokine that promotes the proliferation and activation of T cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[2][10] Lenalidomide has also been shown to modulate the production of other cytokines, generally inhibiting pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the anti-inflammatory cytokine IL-10.[2]

Anti-Angiogenic Effects

Lenalidomide also exhibits anti-angiogenic properties, which are thought to be independent of its immunomodulatory effects.[2] It can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] This is achieved in part by inhibiting the migration of endothelial cells and interfering with signaling pathways involving vascular endothelial growth factor (VEGF).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Molecule(s) | Value | Assay Method | Reference |

| K | Lenalidomide to CRBN-DDB1 complex | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [14] |

| K | Lenalidomide to CRBN-DDB1 complex | 177.80 nM | Competitive Titration with Cy5-thalidomide | [15] |

| IC | Lenalidomide inhibiting CRBN binding | ~2 µM | Affinity Bead Competition Assay | [16] |

| IC | Lenalidomide vs. CRBN | 2.694 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [17] |

Table 2: In Vitro Cellular Effects of Lenalidomide

| Effect | Cell Line(s) | Lenalidomide Concentration | Observation | Reference |

| IKZF1/3 Degradation | Primary Human T-cells | 1 µM | Time-dependent degradation observed as early as 1 hour | [18] |

| IKZF1/3 Degradation | MM.1S | 1-10 µM | Dose-dependent decrease in protein levels | [11] |

| Cell Viability (CTC | U266 (LND-PLGA-NPs) | 34.09 µg/mL | Cytotoxicity after 72 hours | [19] |

| Cell Viability (IC | OPM-2 | 12 µM | Reduced viability after 72 hours | [20] |

| Cell Viability (IC | RPMI-8226 | 80 µM | Reduced viability after 72 hours | [20] |

| IL-21 Production | CLL Patient T-cells | 0.5 µM | Increased IL-21 mRNA and protein | [21] |

| CD40 Upregulation | CLL Cells | 0.5 µM | Dose-dependent upregulation | [22] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of lenalidomide.

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates (IKZF1/IKZF3).

Workflow Diagram:

Caption: Workflow for co-immunoprecipitation to detect lenalidomide-induced protein interactions.

Protocol:

-

Cell Culture and Treatment: Culture multiple myeloma (e.g., MM.1S) cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of lenalidomide (e.g., 10 µM) or DMSO as a vehicle control for 1 to 4 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in a suitable immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Pre-clearing: Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Place the tubes on a magnetic stand to pellet the beads and carefully transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of a primary antibody against CRBN. As a negative control, use an equivalent amount of a non-specific IgG. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of fresh, pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).

-

Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2x Laemmli SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting using primary antibodies against IKZF1 and IKZF3 to detect the co-immunoprecipitated proteins. An increased signal for IKZF1 and IKZF3 in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.[23]

Western Blotting for IKZF1/IKZF3 Degradation

This protocol is used to quantify the reduction in IKZF1 and IKZF3 protein levels following lenalidomide treatment.

Protocol:

-

Cell Culture and Treatment: Culture multiple myeloma or T-cell lines (e.g., MM.1S, Jurkat) and treat with various concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 3, 6, 12, 24 hours).

-

Protein Extraction: Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the band intensity for IKZF1 and IKZF3 in lenalidomide-treated samples relative to the loading control indicates protein degradation.[24]

Quantitative Proteomics (SILAC) for Neosubstrate Identification

This protocol outlines the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to identify proteins that are ubiquitinated and degraded in a lenalidomide-dependent manner.

Workflow Diagram:

Caption: SILAC-based quantitative proteomics workflow for identifying lenalidomide neosubstrates.

Protocol:

-

SILAC Labeling: Culture MM.1S cells for at least 6 doublings in SILAC-compatible media. One population is grown in "light" medium containing standard L-arginine and L-lysine. The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).

-

Treatment: Treat the "heavy" labeled cells with lenalidomide and the "light" labeled cells with DMSO for a specified time (e.g., 12 hours). To assess ubiquitination, treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the lenalidomide/DMSO treatment to allow ubiquitinated proteins to accumulate.

-

Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Ubiquitination Enrichment (Optional but Recommended): To specifically identify ubiquitinated peptides, perform an immunoprecipitation using an antibody that recognizes the di-glycine-lysine remnant left on ubiquitinated lysine residues after trypsin digestion.

-

LC-MS/MS Analysis: Analyze the peptide mixture (either the total proteome or the enriched ubiquitinated peptides) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Analysis: Use specialized software to identify peptides and quantify the heavy/light ratios. A significant increase in the heavy/light ratio for ubiquitinated peptides from a specific protein (like IKZF1/IKZF3) and a decrease in the heavy/light ratio for its non-ubiquitinated peptides in the total proteome analysis indicate that the protein is a lenalidomide-dependent neosubstrate.[11][25]

Conclusion

Lenalidomide exerts its therapeutic effects through a novel and elegant mechanism of action, acting as a molecular glue to repurpose the CRL4^CRBN^ E3 ubiquitin ligase. This leads to the targeted degradation of the neosubstrates IKZF1 and IKZF3, which in turn triggers both direct anti-tumor cytotoxicity in multiple myeloma cells and a potent immunomodulatory response. The functionalization of lenalidomide, as seen in this compound, allows for the leveraging of this powerful mechanism in the rational design of new therapeutic modalities like PROTACs. A thorough understanding of this core mechanism is essential for the continued development and optimization of therapies targeting protein degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]

- 10. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beyondspringpharma.com [beyondspringpharma.com]

- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 13. labs.dana-farber.org [labs.dana-farber.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]

- 21. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Higher Doses of Lenalidomide Are Associated With Unacceptable Toxicity Including Life-Threatening Tumor Flare in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]

Lenalidomide-5-Aminomethyl Hydrochloride: A Technical Guide for a Key Cereblon Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-5-aminomethyl hydrochloride is a critical research tool in the burgeoning field of targeted protein degradation. As a derivative of lenalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application in a research setting is as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a novel therapeutic modality for targeting previously "undruggable" proteins. This technical guide provides an in-depth overview of the use of this compound in research, complete with experimental protocols and data presentation.

Core Concept: The Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as the E3 ligase ligand, specifically engaging CRBN. The aminomethyl group provides a crucial attachment point for the linker, allowing for the synthesis of the complete PROTAC molecule.

The mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1]

Signaling and Experimental Workflows

The signaling cascade initiated by a PROTAC is a multi-step process that can be interrogated through various experimental assays. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC synthesized with this compound.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. The following table presents representative data for the degradation of neosubstrates by lenalidomide derivatives, illustrating the type of quantitative data generated in PROTAC research.

| Compound | Target Neosubstrate | DC50 (μM) | Dmax (%) | Cell Line |

| Lenalidomide | IKZF1 | 0.08 | 95 | HEK293T |

| Lenalidomide | CK1α | >10 | <20 | HEK293T |

| 6-fluoro lenalidomide | IKZF1 | 0.05 | 98 | HEK293T |

| 6-fluoro lenalidomide | CK1α | 2.5 | 85 | HEK293T |

Data adapted from a study on lenalidomide derivatives. The specific values are illustrative and may not directly correspond to a single publication.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the research and development of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general framework for the synthesis of a PROTAC. The specific reaction conditions and purification methods will vary depending on the linker and the target protein ligand.

Materials:

-

This compound

-

Target protein ligand with a suitable reactive group (e.g., carboxylic acid, amine)

-

Linker with complementary reactive groups (e.g., PEG linker with an NHS ester and a carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Methodology:

-

Linker-Ligand Conjugation: a. Dissolve the target protein ligand in anhydrous DMF. b. Add the coupling reagents (HATU and HOBt) and a base (DIPEA). c. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid. d. Add the linker (e.g., a PEG linker with a terminal amine) to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the product by flash column chromatography or preparative HPLC.

-

PROTAC Assembly: a. Dissolve the purified linker-ligand conjugate in anhydrous DMF. b. Add coupling reagents (HATU and HOBt) and a base (DIPEA). c. Stir the reaction mixture at room temperature for 30 minutes. d. Add this compound to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC product by preparative HPLC. h. Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Cellular Degradation Assay by Western Blot

This protocol details the steps to assess the ability of a PROTAC to degrade a target protein in a cellular context.[1]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[1] Include a vehicle-only control. c. For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice.

-

c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli buffer. b. Denature the samples by boiling. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Apply the chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Generate a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to confirm the formation of the ternary complex.[4]

Materials:

-

Purified recombinant target protein (e.g., with a His-tag)

-

Purified recombinant CRBN/DDB1 complex (e.g., with a GST-tag)

-

PROTAC

-

TR-FRET donor antibody (e.g., anti-His-Tb)

-

TR-FRET acceptor (e.g., anti-GST-d2)

-

Assay buffer

-

Low-volume, non-binding microplates

Methodology:

-

Assay Setup: a. Prepare a serial dilution of the PROTAC in the assay buffer. b. In a microplate, add the PROTAC dilutions. c. Add a fixed concentration of the purified target protein to each well. d. Add a fixed concentration of the purified CRBN/DDB1 complex to each well. e. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for complex formation.

-

Detection: a. Add the TR-FRET donor and acceptor antibodies to each well. b. Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours).

-

Measurement: a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. b. Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Data Analysis: a. Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.[1] b. The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

This compound is an indispensable tool for researchers engaged in the design and development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase provides a robust platform for inducing the degradation of a wide array of target proteins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to leverage this key molecule in advancing the field of targeted protein degradation. Careful optimization of linkers and target ligands, coupled with rigorous experimental validation as outlined, will be crucial for the successful development of novel and effective PROTAC-based therapeutics.

References

The Role of Lenalidomide-5-Aminomethyl Hydrochloride in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells by co-opting the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Among the various E3 ligases, Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a popular choice for PROTAC design.[2] Lenalidomide and its derivatives are well-established ligands for CRBN, making them crucial building blocks in the development of potent and selective PROTACs.[2][3] This technical guide provides a comprehensive overview of the role of lenalidomide-5-aminomethyl hydrochloride in PROTAC development, covering its mechanism of action, synthesis, and the experimental protocols necessary for characterization.

Core Principle: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] Lenalidomide-based PROTACs specifically recruit the CRBN E3 ligase. The aminomethyl group on the lenalidomide moiety serves as a key attachment point for a linker, which in turn is connected to a ligand for the protein of interest. This trimolecular assembly brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3]

Synthesis of Lenalidomide-Based PROTACs

The synthesis of lenalidomide-based PROTACs typically involves the use of this compound as a key intermediate. This compound provides a reactive amine handle for the attachment of a linker molecule.

Synthesis of 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

A common route to this intermediate starts from 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione [5]

-

Charge a 500 mL 3-necked round-bottom flask with 3-aminopiperidine-2,6-dione hydrochloride (25 g, 0.15 mol) and dimethyl sulfoxide (150 mL).

-

Slowly add triethylamine (62 g, 0.61 mol) to the reaction mixture under a nitrogen atmosphere over 10 minutes.

-

Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (45.8 g, 0.16 mol) in dimethyl sulfoxide (50 mL) to the reaction mixture over 20 minutes.

-

Heat the reaction mixture to 50-55 °C.

-

Purify the resulting product to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[5]

Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amine, followed by conversion to the hydrochloride salt. A common method involves catalytic hydrogenation.

Linker Attachment to this compound

The primary amine of this compound can be coupled to a linker containing a carboxylic acid, an activated ester, or other reactive group. Polyethylene glycol (PEG) linkers are frequently used to improve solubility and optimize the distance between the target protein and the E3 ligase.

General Protocol for Linker Conjugation:

-

Dissolve this compound and a linker with a terminal reactive group (e.g., N-hydroxysuccinimide ester) in an appropriate solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting lenalidomide-linker conjugate using column chromatography or preparative high-performance liquid chromatography (HPLC).

The other end of the linker is then conjugated to the ligand for the protein of interest, following standard bioconjugation protocols.

Experimental Protocols for PROTAC Characterization

A suite of assays is necessary to characterize the efficacy and mechanism of action of a newly synthesized lenalidomide-based PROTAC.

Western Blot Analysis for Protein Degradation

This is the primary assay to quantify the degradation of the target protein.[6]

Materials:

-

Cell line expressing the target protein

-

Lenalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[1]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.[1]

-

Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

-

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

-

Purified, tagged target protein (e.g., His-tagged)

-

Purified, tagged CRBN (e.g., GST-tagged)

-

Lenalidomide-based PROTAC

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium)

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-Cy5)

-

Assay buffer

-

384-well microplates

Protocol:

-

Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

-

Assay Assembly: In a 384-well plate, add the target protein, CRBN, and the PROTAC at various concentrations.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

-

Signal Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation.

Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner. A common method is immunoprecipitation followed by Western blotting.[1][7]

Materials:

-

Cell line expressing the target protein

-

Lenalidomide-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer with deubiquitinase inhibitors (e.g., NEM, iodoacetamide)

-

Antibody for immunoprecipitation of the target protein

-

Protein A/G agarose or magnetic beads

-

Anti-ubiquitin antibody for Western blotting

Protocol:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.[1]

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and boil to disrupt protein-protein interactions. Dilute the lysate to reduce the SDS concentration.[1]

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.[1]

-

Incubate the lysate with the antibody against the target protein overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Western Blotting: Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the target protein. A smear or ladder of higher molecular weight bands indicates polyubiquitination.

Quantitative Data Summary

The following tables summarize key quantitative data for lenalidomide-based PROTACs from various studies.

Table 1: Degradation Efficiency of Lenalidomide-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 4 | BRD4 | Not Specified | pM range | >90 | [2] |

| PROTAC 5 | BRD4 | Not Specified | Not Specified | >90 | [2] |

| 16c | EGFR | PC9 | 413 | 68 | [8] |

| YW-N-7 | RET Kinase | Not Specified | 88 | Not Specified | [9] |

| RD-23 | RET (G810C) | Not Specified | 11.7 | Not Specified | [9] |

| PA2 | JNK1 | Not Specified | 10 | Not Specified | [9] |

Table 2: Binding Affinities and Cooperativity

| Ligand/PROTAC | Binding Partner(s) | Assay | Kd / IC50 | Cooperativity (α) | Reference |

| Lenalidomide | CRBN-DDB1 | ITC | 0.64 µM (Kd) | N/A | [10] |

| Lenalidomide | CRBN | FP | ~3 µM (IC50) | N/A | [2] |

| Pomalidomide | CRBN | FP | ~3 µM (IC50) | N/A | [2] |

| BTK PROTACs | BTK-PROTAC-CRBN | SPR | - | No positive cooperativity observed | [6] |

| ACBI1 | SMARCA2-ACBI1-VHL | - | - | 26 | [11] |

Conclusion

This compound is a versatile and indispensable building block in the development of CRBN-recruiting PROTACs. Its chemical tractability allows for the straightforward synthesis of diverse PROTAC libraries. The successful development of potent degraders requires a rigorous and systematic approach to characterization, employing a range of biochemical and cell-based assays to elucidate the mechanism of action and quantify degradation efficiency. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel lenalidomide-based PROTACs for a wide array of therapeutic targets. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system grows, so too will our ability to rationally design the next generation of highly effective protein degraders.

References

- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Eureka | Patsnap [eureka.patsnap.com]

- 9. PROTACs | DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lenalidomide and its Derivatives in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide, a thalidomide analogue, has revolutionized the treatment of hematological malignancies, most notably multiple myeloma.[1][2][3] Its significance extends beyond its clinical efficacy to its unique mechanism of action as a "molecular glue." Lenalidomide modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][4] This guide delves into the technical aspects of Lenalidomide and its derivatives, such as Lenalidomide-5-aminomethyl hydrochloride, focusing on their discovery, mechanism of action, and the experimental protocols used to characterize them. The aminomethyl derivative serves as a key building block for creating Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.[5][6][7]

Discovery and Significance

Lenalidomide was developed as a more potent and safer analogue of thalidomide, which, despite its historical association with severe birth defects, showed surprising efficacy in treating multiple myeloma.[2][8] Lenalidomide gained FDA approval in 2005 and has since become a cornerstone of therapy for multiple myeloma, often used in combination with dexamethasone.[1][2][3]

The discovery that Lenalidomide's therapeutic effects stem from its ability to bind to Cereblon (CRBN) was a landmark finding.[4][9] This interaction hijacks the ubiquitin-proteasome system to eliminate cancer-promoting proteins. This novel mechanism established a new paradigm in drug discovery, demonstrating that small molecules could be used to induce the degradation of proteins previously considered "undruggable."[4]

The compound This compound represents a significant evolution of the core Lenalidomide structure. It is a derivative where an aminomethyl group has been added, serving as a functional handle. This modification is crucial for its use as a CRBN ligand in the synthesis of PROTACs.[5][6][7] PROTACs are bifunctional molecules that link a ligand for an E3 ubiquitin ligase (like Lenalidomide) to a ligand for a target protein, thereby inducing the target's degradation.[6][7]

Mechanism of Action: A Molecular Glue

Lenalidomide and its derivatives function by redirecting the activity of the CRL4CRBN E3 ubiquitin ligase complex, which consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Roc1, and the substrate receptor CRBN.[2][10]

The core mechanism involves:

-

Binding to CRBN: The glutarimide ring of Lenalidomide binds to a specific pocket in the CRBN protein.[4][10]

-

Altering Substrate Specificity: This binding event creates a new surface on the CRBN protein, which can now recognize and bind to "neosubstrates" that it would not normally interact with.[2][4]

-

Recruitment of Neosubstrates: In multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][9] In del(5q) myelodysplastic syndrome (MDS), another key target is casein kinase 1A1 (CK1α).[4]

-

Ubiquitination and Degradation: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with ubiquitin molecules. This polyubiquitination marks the protein for degradation by the 26S proteasome.[2][4]

-

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4), and induces apoptosis (cell death).[2][9][11] It also has immunomodulatory effects, such as stimulating T-cells and enhancing Natural Killer (NK) cell activity.[1][11]

Quantitative Data

The efficacy of Lenalidomide and its derivatives is quantified through various in vitro and clinical metrics.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Compound | Assay Type | Target/Cell Line | IC50 / DC50 | Reference |

| Lenalidomide | CRBN-DDB1 Binding (Thermal Shift) | Purified Protein | ~3 µM | [12] |

| Pomalidomide | CRBN-DDB1 Binding (Thermal Shift) | Purified Protein | ~3 µM | [12] |

| Thalidomide | CRBN-DDB1 Binding (Thermal Shift) | Purified Protein | ~30 µM | [12] |

| Lenalidomide | CRBN Binding (Probe Displacement) | U266 Cell Extract | ~1-2.3 µM | [10][12] |

| Pomalidomide | CRBN Binding (Probe Displacement) | U266 Cell Extract | ~2.1 µM | [12] |

| Lenalidomide | CRBN Binding (Probe Displacement) | Purified Protein | 268.6 nM | [13] |

| Pomalidomide | CRBN Binding (Probe Displacement) | Purified Protein | 153.9 nM | [13] |

| EM12 | IKZF1 Degradation | HiBiT Assay | DC50: 1.7 µM | [14] |

| 4-OH-EM12 | IKZF1 Degradation | HiBiT Assay | DC50: 28 nM | [14] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Clinical Efficacy of Lenalidomide Regimens in Multiple Myeloma

| Trial Name | Treatment Arm | Patient Population | Primary Endpoint | Result | Reference |

| FIRST | Lenalidomide + Dexamethasone (Rd) continuous | Newly Diagnosed (NDMM), transplant-ineligible | Progression-Free Survival (PFS) | Superior PFS vs MPT | [3] |

| COBRA | KRd (Carfilzomib, Lenalidomide, Dexamethasone) | NDMM | PFS | Reduced risk of progression/death by 43% vs VRd | [15] |

| AURIGA | Daratumumab + Lenalidomide | NDMM, MRD-positive post-transplant | MRD-negative conversion rate | 60.6% vs 28.7% with Lenalidomide alone (at 10⁻⁵) | [16] |

MRD: Minimal Residual Disease. MPT: Melphalan, Prednisone, Thalidomide. VRd: Bortezomib, Lenalidomide, Dexamethasone.

Experimental Protocols

Characterizing the activity of Lenalidomide and its derivatives involves a suite of biochemical and cell-based assays.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of a compound to the CRBN-DDB1 complex.[13][17]

Principle: A fluorescently labeled probe (e.g., Bodipy-thalidomide) binds to the CRBN complex, resulting in a high fluorescence polarization (FP) signal.[13] When an unlabeled competitor compound (like Lenalidomide) is added, it displaces the probe, causing the FP signal to decrease. The degree of decrease is proportional to the binding affinity of the test compound.

Methodology:

-

Reagents: Purified recombinant human CRBN/DDB1 complex, fluorescently labeled probe (e.g., Bodipy-thalidomide), assay buffer, test compounds.[13]

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate the CRBN/DDB1 complex with the fluorescent probe. c. Add the test compound dilutions to the wells. d. Incubate to allow the binding reaction to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the FP signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

IKZF1/3 Degradation Assay (Western Blot)

This assay directly visualizes the compound-induced degradation of target proteins in cells.

Principle: Cells are treated with the compound, and the total protein is extracted. Western blotting uses specific antibodies to detect the levels of IKZF1/3, with a housekeeping protein (e.g., β-actin) used as a loading control. A reduction in the IKZF1/3 band intensity indicates degradation.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., MM.1S, U266) to optimal density.

-

Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for IKZF1 or IKZF3. c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and capture the signal using an imaging system.[18]

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the IKZF1/3 signal to the loading control to determine the relative protein levels.[18]

Quantitative Degradation Assay (HiBiT System)

This is a more quantitative, luminescence-based method to measure protein degradation in live cells.[14][19]

Principle: The target protein (e.g., IKZF1) is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. In the presence of a larger complementary polypeptide (LgBiT), a bright, luminescent NanoLuc® luciferase enzyme is formed. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein present. Degradation of the target protein leads to a loss of luminescence.[14]

Methodology:

-

Cell Line Generation: Generate a stable cell line expressing the endogenously HiBiT-tagged target protein.

-

Cell Plating: Plate the cells in a 96-well plate.

-

Treatment: Treat the cells with serial dilutions of the test compound for the desired time course (e.g., 24 hours).[14][19]

-

Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to vehicle-treated controls and plot against compound concentration to determine the DC50 and Dmax (maximum degradation) values.[14][18]

Conclusion

Lenalidomide and its functionalized derivatives like this compound are pivotal tools in modern drug discovery. Their unique molecular glue mechanism, which co-opts the cellular machinery to eliminate disease-causing proteins, has opened up new therapeutic avenues. Understanding the technical details of their mechanism and the experimental protocols used to evaluate them is essential for researchers aiming to develop the next generation of targeted protein degraders and immunomodulatory agents. The continued exploration of this chemical space promises to yield novel therapies for cancer and other challenging diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lenalidomide - Wikipedia [en.wikipedia.org]

- 3. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. ashpublications.org [ashpublications.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. curetoday.com [curetoday.com]

- 16. onclive.com [onclive.com]

- 17. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Lenalidomide-5-aminomethyl Hydrochloride for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Lenalidomide

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, TPD offers the advantage of removing the entire protein, potentially leading to a more profound and durable therapeutic effect. One of the key classes of molecules in TPD are Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Lenalidomide and its analogues have become central to the field of TPD, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Lenalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins, leading to their degradation.[3] This mechanism of action has been successfully exploited in the treatment of certain hematological malignancies.[3]

Lenalidomide-5-aminomethyl hydrochloride is a derivative of lenalidomide specifically designed for the synthesis of PROTACs.[1][2] The aminomethyl group at the 5-position of the phthalimide ring serves as a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein of interest. This allows for the rational design and synthesis of PROTACs that can target a wide range of proteins for degradation by hijacking the CRBN E3 ligase.

Data Presentation

Table 1: Binding Affinity of Lenalidomide to CRBN

| Compound | Assay Method | Cell Line/System | Binding Affinity (IC50/Kd) | Reference |

| Lenalidomide | TR-FRET Assay | In vitro | IC50 = 2.694 µM | [4] |

| Lenalidomide | Not Specified | U266B1 Myeloma Cells | IC50 ~ 3 µM | [5] |

Table 2: Degradation Efficiency of Lenalidomide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| PROTAC 6b | BTK | Pomalidomide | < 300 nM | ~75% | Not Specified | [6] |

| B03 | CDK9 | Pomalidomide | 7.62 nM | Not Specified | MV4-11 | [6] |

| MT-802 | BTK (WT and C481S) | Pomalidomide | 9.1 nM | >99% | NAMALWA | [6] |

| TRD2 | RAD51 | Lenalidomide/Pomalidomide | Not Specified | Not Specified | MM.1S and MM.1R | [7] |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathway

The signaling pathway for lenalidomide-based targeted protein degradation involves the recruitment of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Treatment of dexamethasone and lenalidomide-resistant multiple myeloma via RAD51 degradation using PROTAC and synergistic effects with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Lenalidomide-5-Aminomethyl Hydrochloride: An In-depth Technical Guide

Disclaimer: As of the latest available data, specific preliminary efficacy studies for Lenalidomide-5-aminomethyl hydrochloride are not extensively available in the public domain. The existing literature primarily describes "Lenalidomide-5-aminomethyl" as a derivative of Lenalidomide, functioning as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs)[1].

This guide, therefore, provides a comprehensive overview of the well-established efficacy and mechanisms of the parent compound, Lenalidomide . The data presented herein serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights that may inform the prospective evaluation of its derivatives.

Core Efficacy of Lenalidomide

Lenalidomide is an immunomodulatory agent with demonstrated efficacy in various hematological malignancies, most notably Multiple Myeloma (MM) and Myelodysplastic Syndromes (MDS). Its therapeutic effects are multifaceted, encompassing direct anti-tumor activities and modulation of the tumor microenvironment.

Quantitative Data from Clinical Trials

The efficacy of Lenalidomide, often in combination with other agents like dexamethasone, has been rigorously evaluated in numerous clinical trials. Below are summary tables of key efficacy endpoints from pivotal studies.

Table 1: Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma (MM)

| Efficacy Endpoint | Lenalidomide-containing Regimens | Control Group | Pooled Relative Risk (RR) [95% CI] | P-value |

| Overall Response Rate (ORR) | 60.6% | 21.9% | 2.76 [2.23–3.42] | < 0.00001 |

| Complete Response (CR) Rate | 15.0% | 2.0% | 8.61 [1.59–46.60] | 0.01 |

| 3-Year Progression-Free Survival (PFS) Rate | 65.2% | 35.9% | - | < 0.00001 |

| 3-Year Overall Survival (OS) Rate | 72.8% | 65.0% | - | 0.03 |

Data synthesized from a meta-analysis of randomized controlled trials in patients with relapsed or refractory MM[2].

Table 2: Efficacy of Lenalidomide in Myelodysplastic Syndromes (MDS)

| Efficacy Endpoint | Lenalidomide (5 mg) | Placebo | Hazard Ratio (HR) [95% CI] | P-value |

| Median Time to Transfusion Dependency | Not Reached | 11.6 months | 0.302 [0.132–0.692] | 0.0046 |

Data from the SintraREV phase 3 trial in non-transfusion dependent patients with low-risk, del(5q) MDS[3].

Mechanism of Action

Lenalidomide's mechanism of action is complex and involves both direct anti-neoplastic and immunomodulatory effects[4][5]. A key molecular event is its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3)[5][6]. The degradation of these transcription factors is central to many of Lenalidomide's therapeutic effects.

Signaling Pathway of Lenalidomide

Caption: Lenalidomide's dual mechanism: direct apoptosis in myeloma cells and immune stimulation.

Role in PROTAC Development

Lenalidomide-5-aminomethyl serves as a critical building block for PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. In this context, the Lenalidomide-5-aminomethyl moiety acts as the E3 ligase binder, specifically targeting CRBN.

Caption: Structure of a PROTAC utilizing a Lenalidomide-based CRBN ligand.

Experimental Protocols

Detailed experimental protocols for the clinical use of Lenalidomide are well-established. Below is a generalized protocol for its administration in Multiple Myeloma, based on common clinical trial designs.

Generalized Clinical Trial Protocol: Lenalidomide in Combination with Dexamethasone for Relapsed/Refractory Multiple Myeloma

-

Patient Population: Adult patients with a confirmed diagnosis of Multiple Myeloma who have received at least one prior therapy.

-

Treatment Regimen:

-

Lenalidomide: 25 mg administered orally once daily on days 1-21 of a 28-day cycle[7].

-

Dexamethasone: 40 mg administered orally once daily on days 1, 8, 15, and 22 of a 28-day cycle.

-

-

Dose Adjustments: Dose modifications for Lenalidomide are recommended based on hematological toxicity (neutropenia, thrombocytopenia) and renal impairment[8][9].

-

Efficacy Assessment: Response to treatment is typically assessed every 4 weeks based on International Myeloma Working Group (IMWG) criteria, including measurements of serum and urine M-protein, and serum free light chain assays.

-

Safety Monitoring: Regular monitoring includes complete blood counts (weekly for the first 2 cycles, then bi-weekly), serum chemistry, and assessment for adverse events, with particular attention to venous thromboembolism and myelosuppression[8].

Preclinical In Vivo Xenograft Model Protocol

Preclinical efficacy is often evaluated using xenograft models in immunocompromised mice.

-

Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, H929) are cultured under standard conditions.

-

Animal Model: Severe combined immunodeficient (SCID) or similar immunocompromised mice are used.

-

Tumor Implantation: 1-10 million myeloma cells are injected subcutaneously or intravenously into the mice.

-

Treatment Administration:

-

Once tumors are established (e.g., palpable or detectable via bioluminescence), mice are randomized into treatment and control groups.

-

Lenalidomide: Prepared as a suspension and administered daily via oral gavage at doses ranging from 10-50 mg/kg[10]. The Pediatric Preclinical Testing Program used a dose of 30 mg/kg[10].

-

Control: Vehicle control (e.g., 1% carboxymethylcellulose) is administered on the same schedule[10].

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers for subcutaneous models.

-

Overall survival and event-free survival are monitored.

-

Pharmacodynamic markers (e.g., IKZF1/3 levels in tumor tissue) may be assessed at the end of the study.

-

Summary and Future Directions

Lenalidomide is a cornerstone therapy for multiple myeloma and certain types of MDS, with a well-characterized efficacy profile and mechanism of action. Its derivative, this compound, is positioned as a key component for the next generation of targeted protein degraders, the PROTACs. While direct efficacy data for this specific hydrochloride salt is not yet available, the extensive knowledge of the parent compound provides a strong foundation for its development and future investigation. Efficacy studies focusing on PROTACs incorporating this ligand will be essential to define its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low dose lenalidomide versus placebo in non-transfusion dependent patients with low risk, del(5q) myelodysplastic syndromes (SintraREV): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Lenalidomide: an update on evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Testing of Lenalidomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and Biophysical Characterization of Lenalidomide-5-aminomethyl hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analogue, is a potent immunomodulatory agent with significant anti-neoplastic and anti-inflammatory properties.[1][2] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[3][4] Lenalidomide functions as a "molecular glue," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This technical guide provides a comprehensive overview of the biochemical and biophysical characteristics of Lenalidomide and its derivative, Lenalidomide-5-aminomethyl hydrochloride. This derivative, featuring a reactive aminomethyl group, is primarily utilized as a CRBN-binding ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent proteasomal degradation.[8][9]

Due to the limited availability of specific biochemical and biophysical data for this compound in public literature, this guide will focus on the well-characterized parent compound, Lenalidomide. The principles and methodologies described herein are directly applicable to the characterization of its derivatives.

Biochemical Characterization

Mechanism of Action

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[5] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of neo-substrates that are not typically targeted by this E3 ligase.[5] The primary neosubstrates of the Lenalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[10][11]

Once recruited, these neosubstrates are polyubiquitinated by the CRL4^CRBN^ complex and subsequently targeted for degradation by the 26S proteasome.[5] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of Lenalidomide.[11] The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q, where cancer cells are haploinsufficient for the CSNK1A1 gene.[10][12]

Immunomodulatory Effects

Lenalidomide possesses pleiotropic immunomodulatory activities. It enhances T-cell and Natural Killer (NK) cell-mediated cytotoxicity, in part by augmenting the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[13][14] Conversely, it inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from peripheral blood mononuclear cells (PBMCs).[15][16] The net effect is a potentiation of the anti-tumor immune response.

Biophysical Characterization

The interaction of Lenalidomide and its derivatives with CRBN is a critical determinant of their biological activity. Various biophysical techniques are employed to quantify this binding and the subsequent formation of the ternary complex (CRBN-Lenalidomide-neosubstrate).

Binding Affinity

The binding affinity of Lenalidomide to the CRBN-DDB1 complex has been determined using various biophysical methods, including fluorescence-based thermal shift assays and competitive binding assays. The reported IC50 values for Lenalidomide in competitive binding assays with thalidomide-coupled beads are in the low micromolar range.[17]

Structural Biology

The crystal structure of Lenalidomide in complex with CRBN and DDB1 has been elucidated, revealing the molecular basis of its interaction.[18] The glutarimide ring of Lenalidomide is essential for binding to a tri-tryptophan pocket in CRBN.[17] The phthalimide ring is more solvent-exposed, allowing for chemical modifications, such as the addition of the 5-aminomethyl group, to create linkers for PROTACs without abolishing CRBN binding.[6][7] X-ray crystallography has also been used to characterize various polymorphic forms of Lenalidomide, including its anhydrous and hydrated forms.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for Lenalidomide from the literature.

| Parameter | Value | Cell Line/System | Reference |

| CRBN Binding (IC50) | ~2 µM | U266 Myeloma Cells | [17] |

| Anti-proliferative Activity (IC50) | 81 nM | MM.1S Cells | [20] |

| Cytokine | Effect of Lenalidomide | Cell Type/Context | Reference |

| TNF-α | Inhibition | PBMCs | [15][16] |

| IL-2 | Stimulation | T-Cells | [13][14] |

| IFN-γ | Stimulation | T-Cells | [13][14] |

| IL-6 | Inhibition | PBMCs | [15][16] |

| IL-10 | Stimulation | PBMCs | [15] |

| IL-12 | Inhibition | PBMCs | [15] |

Experimental Protocols

Detailed methodologies for the biochemical and biophysical characterization of Lenalidomide and its derivatives are provided below.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.

-

Reagents and Materials:

-

Recombinant human CRBN-DDB1 complex.

-

Fluorescently labeled thalidomide or a similar CRBN ligand (probe).

-

Test compound (this compound).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In the 384-well plate, add the assay buffer, the fluorescent probe at a constant concentration, and the recombinant CRBN-DDB1 complex.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Calculate the anisotropy or mP (millipolarization) values.

-

Plot the mP values against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Neosubstrate Degradation

This method is used to quantify the reduction in the levels of target proteins (IKZF1, IKZF3, CK1α) following treatment with the test compound.

-

Reagents and Materials:

-

Cancer cell line expressing the target proteins (e.g., MM.1S for IKZF1/3, KG-1 for CK1α).

-

Test compound (this compound).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies against IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration for 50% degradation) value.

-

Cytokine Profiling using Multiplex Immunoassay (Luminex)

This assay allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.

-

Reagents and Materials:

-

PBMCs isolated from healthy donors.

-

T-cell stimulants (e.g., anti-CD3/CD28 antibodies).

-

Test compound (this compound).

-

Commercially available multiplex cytokine assay kit.

-

Luminex instrument.

-

-

Procedure:

-

Culture PBMCs in a multi-well plate.

-

Pre-treat the cells with the test compound or vehicle control for a short period (e.g., 1 hour).

-

Stimulate the T-cells with anti-CD3/CD28 antibodies.

-

Incubate the cells for a specified time (e.g., 48-72 hours).

-

Collect the cell culture supernatants.

-

Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatants with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

-

Acquire the data on a Luminex instrument.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine based on a standard curve.

-

Compare the cytokine levels in the compound-treated samples to the vehicle control.

-

Visualizations

Signaling Pathway of Lenalidomide

Caption: Lenalidomide-induced neosubstrate degradation pathway.

Experimental Workflow for Characterization

References

- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. myeloma.org [myeloma.org]

- 4. benchchem.com [benchchem.com]

- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]

- 13. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]